1,1,1-Trifluoro-4-methylpent-3-en-2-one

Beschreibung

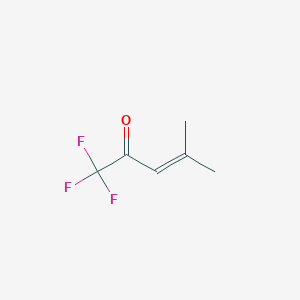

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-4-methylpent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O/c1-4(2)3-5(10)6(7,8)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADVMHHBWSVUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621833 | |

| Record name | 1,1,1-Trifluoro-4-methylpent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-31-7 | |

| Record name | 1,1,1-Trifluoro-4-methylpent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 1,1,1 Trifluoro 4 Methylpent 3 En 2 One and Its Derivatives

Established Synthetic Routes to 1,1,1-Trifluoro-4-methylpent-3-en-2-one

The construction of the this compound scaffold can be achieved through several established synthetic pathways. These methods primarily focus on the efficient formation of the carbon-carbon backbone and the introduction of the trifluoromethyl group.

Grignard reactions are a fundamental tool for carbon-carbon bond formation in organic synthesis. niper.gov.ind-nb.info Discovered by Victor Grignard, these organomagnesium halides (R-Mg-X) are powerful nucleophiles that react with a wide array of electrophiles, including esters and acid halides, to form ketones and alcohols. adichemistry.commnstate.edu

A plausible, though not explicitly detailed in the provided literature for this specific compound, Grignard-mediated synthesis of this compound would involve the reaction of a suitable Grignard reagent with a trifluoroacetyl derivative. For instance, the reaction could proceed by adding isobutenylmagnesium bromide to a trifluoroacetic acid derivative like ethyl trifluoroacetate (B77799). The general principle involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the ester.

The general preparation of Grignard reagents involves reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions. adichemistry.com The magnesium metal often requires activation to remove the passivating oxide layer on its surface, which can be achieved by adding a small amount of iodine or using other methods. adichemistry.commnstate.edu

Table 1: General Reactions of Grignard Reagents for Ketone Synthesis

| Electrophile | Grignard Reagent (R'-MgX) | Intermediate Product | Final Product (after hydrolysis) |

|---|---|---|---|

| Acid Halide (RCOCl) | 1 equivalent | Hemiketal salt | Ketone (RCOR') |

| Ester (RCOOR'') | 1 equivalent | Hemiketal salt | Ketone (RCOR') |

| Ester (RCOOR'') | 2 equivalents | Alkoxide | Tertiary Alcohol (R(R')₂COH) |

This table illustrates general Grignard reaction principles that can be applied to the synthesis of ketones like this compound.

Beyond Grignard reagents, other condensation reactions are employed for the synthesis of β-dicarbonyl compounds and enones. A common strategy is the Claisen condensation, which involves the reaction of an ester with an enolizable carbonyl compound in the presence of a strong base. For the synthesis of a related compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, a method has been reported that starts with the reaction of ethyl trifluoroacetate and ethyl acetate. google.com This suggests that a similar crossed-Claisen condensation between ethyl trifluoroacetate and acetone (B3395972), followed by an aldol (B89426) condensation with acetone and subsequent dehydration, could theoretically yield the target enone.

Another potential route is the direct aldol condensation of trifluoroacetone with isobutyraldehyde. This reaction would form a β-hydroxy ketone intermediate, which upon dehydration would yield the desired α,β-unsaturated ketone, this compound.

Enantioselective and Diastereoselective Synthesis Strategies Involving this compound

The creation of specific stereoisomers is critical in many applications, particularly in the pharmaceutical industry. mdpi.com Asymmetric synthesis strategies aim to control the formation of stereocenters during a reaction.

When a reaction produces a racemic mixture (an equal mixture of enantiomers), chiral resolution techniques can be used to separate them. This is often relevant for derivatives of this compound, such as the corresponding chiral alcohol that would be formed upon reduction of the ketone.

Established methods for chiral resolution include:

Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to differentially interact with the enantiomers, causing them to elute at different times. For example, the resolution of racemic nitropropranolol was successfully achieved using a Kromasil 5-Amycoat column. mdpi.com

Derivatization with a Chiral Resolving Agent: The racemic mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by standard techniques like chromatography or crystallization. A common agent for alcohols is (R)- or (S)-α-methoxyphenylacetic acid (MPA). mdpi.com After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.

Asymmetric induction involves using a chiral reagent, catalyst, or auxiliary to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer.

A significant advancement in this area is the catalytic enantioselective addition of organoboron reagents to fluoroketones. nih.gov Research has shown that efficient catalytic methods can facilitate the addition of allyl and allenyl groups to fluorine-substituted ketones, including trifluoromethyl ketones. nih.gov These reactions can deliver versatile tertiary homoallylic alcohols in high yields (up to 98%) and with excellent enantiomeric ratios (>99:1). nih.gov

The key to this high enantioselectivity lies in the non-bonding interactions between the chiral catalyst and the fluorinated substrate. nih.gov Specifically, attractive interactions between the ammonium (B1175870) group of a chiral aminophenol catalyst and the trifluoromethyl group of the ketone substrate play a crucial role in controlling the facial selectivity of the nucleophilic attack. nih.gov DFT calculations have supported the favorability of these ammonium-trifluoromethyl attractions. nih.gov

Table 2: Example of Asymmetric Induction in Reactions with Fluoroketones

| Reaction Type | Catalyst Type | Substrate | Reagent | Yield | Enantiomeric Ratio (er) |

|---|

Data sourced from studies on catalytic enantioselective additions to fluoroketones. nih.gov

These asymmetric methods provide a powerful pathway to chiral building blocks containing the trifluoromethyl group, which are highly sought after in medicinal chemistry. nih.gov The development of such stereoselective transformations underscores the ongoing innovation in the synthesis of complex fluorinated molecules. encyclopedia.pubnsf.gov

Reactivity Profiles and Transformational Chemistry of 1,1,1 Trifluoro 4 Methylpent 3 En 2 One

Cycloaddition Reactions of 1,1,1-Trifluoro-4-methylpent-3-en-2-one

Pericyclic reactions, which proceed via a concerted, cyclic transition state, represent a powerful tool for constructing cyclic molecules. msu.eduunina.it The conjugated π-system of this compound makes it a potential candidate for various cycloaddition reactions. libretexts.org

While specific studies detailing the [3+2]-cycloaddition of this compound to form dihydrofurans are not extensively documented in the literature, the general reactivity of related fluorinated carbonyl compounds suggests this pathway is plausible. In a typical [3+2] cycloaddition, the trifluoromethyl-activated enone can react as a two-atom component with a three-atom synthon, such as a nitrile imine or a thiocarbonyl ylide. mdpi.comresearchgate.net For instance, the reaction of nitrones with electron-deficient alkenes, activated by fluorine atoms, is known to proceed via stepwise or concerted mechanisms to yield five-membered heterocyclic rings. mdpi.com The reaction of this compound with a suitable 1,3-dipole could theoretically lead to highly functionalized trifluoromethyl-substituted dihydrofurans. The regioselectivity of such a reaction would be governed by the electronic and steric properties of both the dipole and the dipolarophile.

The α,β-unsaturated ketone framework of this compound allows it to participate in other pericyclic reactions, such as [4+2] cycloadditions (Diels-Alder reactions). libretexts.org In this context, the electron-deficient double bond, activated by the trifluoroacetyl group, can react with an electron-rich diene. The reaction would be expected to proceed with high regioselectivity, governed by the frontier molecular orbitals of the reactants. ox.ac.uk The stereochemical outcome is also highly controlled in such concerted reactions. libretexts.org

Electrocyclic reactions, another class of pericyclic reactions, are typically intramolecular and involve the formation of a ring from an open-chain conjugated system. libretexts.org While less common for an acyclic enone of this type to initiate such a reaction on its own, it could be a component in a larger, suitably designed substrate for an intramolecular electrocyclization.

Nucleophilic Addition Reactions of this compound

Nucleophilic addition is a fundamental reaction for α,β-unsaturated carbonyl compounds. wikipedia.org The presence of the electron-withdrawing trifluoroacetyl group creates two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon of the double bond (C4). This leads to a competition between 1,2-addition (at the carbonyl) and 1,4-addition (conjugate or Michael addition). libretexts.orglibretexts.org

The outcome is largely determined by the nature of the nucleophile, often categorized by the principles of Hard and Soft Acid and Base (HSAB) theory.

1,2-Addition: Hard, non-stabilized nucleophiles (e.g., Grignard reagents, organolithium reagents, metal hydrides) tend to attack the harder electrophilic center, the carbonyl carbon. This reaction is typically fast and often irreversible, proceeding under kinetic control to yield a tertiary alcohol after workup. youtube.comkhanacademy.org

1,4-Addition (Conjugate Addition): Softer nucleophiles (e.g., Gilman reagents (organocuprates), amines, thiols, and stabilized enolates) preferentially attack the softer electrophilic β-carbon. This pathway is often reversible and thermodynamically controlled, leading to the formation of a saturated ketone after tautomerization of the intermediate enolate. libretexts.org

The table below summarizes the expected selectivity based on the type of nucleophile.

| Nucleophile Type | Example Reagent | Predominant Pathway | Resulting Product Class |

|---|---|---|---|

| Hard Nucleophiles | Methylmagnesium Bromide (CH₃MgBr) | 1,2-Addition | Tertiary Allylic Alcohol |

| Hard Nucleophiles | Sodium Borohydride (NaBH₄) | 1,2-Addition | Allylic Alcohol |

| Soft Nucleophiles | Lithium Dimethylcuprate ((CH₃)₂CuLi) | 1,4-Addition | Saturated Ketone |

| Soft Nucleophiles | Piperidine (C₅H₁₁N) | 1,4-Addition | β-Amino Ketone |

| Soft Nucleophiles | Benzenethiol (C₆H₅SH) | 1,4-Addition | β-Thioether Ketone |

Transition Metal-Catalyzed Transformations Utilizing this compound

Transition metal catalysis offers powerful methods for forming complex molecular architectures. snnu.edu.cn The functional handles present in this compound make it an attractive substrate for various catalytic transformations.

Annulation reactions are processes in which a new ring is constructed onto a substrate. mdpi.com Transition-metal-catalyzed annulations often involve the activation of C-H or C-X bonds. nih.gov While specific examples using this compound are not prevalent, its structure is well-suited for participation in formal cycloadditions, such as [4+2] or [5+2] annulations, with appropriate reaction partners. nih.gov For instance, in a palladium-catalyzed reaction, the enone could potentially serve as a two-carbon component reacting with a metallacyclic intermediate generated from another substrate, leading to the formation of five or six-membered rings. The trifluoromethyl group would be a valuable feature in the resulting cyclic product, often enhancing biological activity or material properties.

Palladium-catalyzed carbonylative coupling reactions are a robust method for synthesizing ketones and other carbonyl compounds by incorporating carbon monoxide. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide under a CO atmosphere. While this compound would not typically be a direct substrate in its intact form, related trifluoromethylated building blocks are used in such transformations. For example, trifluoroacetimidoyl chlorides have been used in palladium-catalyzed four-component carbonylative cyclization reactions to build complex trifluoromethyl-containing heterocycles. nih.gov Furthermore, methods exist for the synthesis of unsymmetrical ketones via carbonylative cross-coupling, and the trifluoroacetyl moiety is a key structural feature in many target molecules. researchgate.net Therefore, synthetic routes to this compound or its derivatives might employ carbonylative coupling, or it could be a precursor to a substrate used in these powerful C-C bond-forming reactions.

Electrophilic Activation and Cyclization Pathways Involving this compound

The presence of the electron-withdrawing trifluoromethyl group in this compound significantly enhances the electrophilic character of both the carbonyl carbon and the β-carbon of the α,β-unsaturated system. This heightened electrophilicity makes the compound a versatile substrate for various cyclization reactions, particularly in the synthesis of fluorinated heterocycles.

One of the primary pathways for cyclization involves the reaction of this compound with binucleophilic reagents. These reactions often proceed through a Michael addition followed by an intramolecular condensation. For instance, the reaction with hydrazines is a well-established method for the synthesis of trifluoromethyl-substituted pyrazoles. researchgate.net The reaction mechanism commences with the nucleophilic attack of the hydrazine (B178648) at the electrophilic β-carbon of the enone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole (B372694) ring. The regioselectivity of this reaction can be influenced by the substitution pattern on the hydrazine and the reaction conditions.

Similarly, reactions with other binucleophiles can lead to a variety of five- and six-membered heterocyclic systems. The condensation with hydroxylamine (B1172632) can produce isoxazoles, while reactions with urea (B33335) or thiourea (B124793) can yield pyrimidine (B1678525) derivatives. researchgate.net These transformations underscore the utility of this compound as a building block in medicinal and agricultural chemistry, where trifluoromethylated heterocycles are of significant interest. researchgate.net

The general scheme for these cyclization reactions can be summarized as follows:

| Binucleophile | Resulting Heterocycle |

| Hydrazine (H₂NNH₂) | Pyrazole |

| Hydroxylamine (H₂NOH) | Isoxazole |

| Urea (H₂NCONH₂) | Pyrimidinone |

| Thiourea (H₂NCSNH₂) | Thiopyrimidinone |

These reactions are typically catalyzed by either acid or base, which serves to activate the enone system or enhance the nucleophilicity of the binucleophile, respectively. The choice of catalyst and solvent can also influence the reaction rate and the yield of the final heterocyclic product.

Radical-Mediated Reactions of this compound

The carbon-carbon double bond in this compound is susceptible to radical addition reactions. The trifluoromethyl group influences the reactivity and regioselectivity of these transformations. Radical reactions are typically initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate a radical species. libretexts.org

The general mechanism for the radical addition to this compound involves the following steps:

Initiation: A radical initiator generates a radical (R•).

Propagation: The radical adds to the double bond of the enone. This addition preferentially occurs at the less substituted carbon (α-carbon) to form a more stable radical intermediate on the β-carbon, which is stabilized by both the adjacent carbonyl group and the gem-dimethyl group. This intermediate can then abstract a hydrogen atom from a donor molecule (e.g., tributyltin hydride) to give the final product and regenerate the propagating radical. libretexts.orglumenlearning.com

Termination: Two radical species combine to terminate the chain reaction. lumenlearning.com

Photochemical reactions can also be employed to initiate radical additions. For instance, the photochemical reaction of trifluoroiodomethane with similar fluorinated alkenes leads to the formation of 1:1 adducts. rsc.org In the case of this compound, this would involve the addition of a trifluoromethyl radical across the double bond.

A summary of potential radical reactions is presented in the table below:

| Radical Source | Reagent Example | Expected Product Type |

| Alkyl Radical | AIBN / Alkyl Halide | Alkylated trifluoromethyl ketone |

| Thiyl Radical | Thiol (R-SH) | Thioether derivative |

| Trifluoromethyl Radical | Trifluoroiodomethane (CF₃I) | Vicinal bis(trifluoromethyl) ketone |

The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the double bond, making it a good acceptor for nucleophilic radicals. nih.gov The regioselectivity of the radical addition is governed by the formation of the most stable radical intermediate.

Enolization and Subsequent Functionalization Strategies

While aldehydes and ketones can form enolates through deprotonation of an α-hydrogen, the primary reactivity of α,β-unsaturated ketones like this compound in the presence of nucleophiles is conjugate addition, also known as the Michael addition. wikipedia.orgmasterorganicchemistry.com The strong electron-withdrawing effect of the trifluoromethyl group makes the β-carbon highly electrophilic and thus a prime target for nucleophilic attack. libretexts.org

The Michael addition involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl system. The general mechanism proceeds as follows:

A nucleophile attacks the β-carbon of the enone.

The resulting negative charge is delocalized onto the oxygen atom, forming an enolate intermediate.

The enolate is then protonated, typically by the solvent or upon workup, to yield the final 1,4-adduct. masterorganicchemistry.comlibretexts.org

A wide range of nucleophiles, known as Michael donors, can be employed in this reaction. These include enolates derived from other carbonyl compounds, amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.com

The following table provides examples of Michael addition reactions with this compound:

| Michael Donor (Nucleophile) | Product of Conjugate Addition |

| Diethyl malonate | Diethyl 2-(3-oxo-1,1,1-trifluoro-4-methylpentyl)malonate |

| Aniline | 4-(Phenylamino)-1,1,1-trifluoro-4-methylpentan-2-one |

| Thiophenol | 1,1,1-Trifluoro-4-methyl-4-(phenylthio)pentan-2-one |

| Lithium dimethylcuprate | 1,1,1-Trifluoro-3,4-dimethylpentan-2-one |

The products of these Michael additions are themselves functionalized ketones that can be used in further synthetic transformations. For example, the resulting dicarbonyl compounds from the addition of malonates can undergo subsequent intramolecular reactions. A classic example is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring. libretexts.org This highlights the synthetic utility of this compound as a versatile acceptor in carbon-carbon and carbon-heteroatom bond-forming reactions.

1,1,1 Trifluoro 4 Methylpent 3 En 2 One As a Key Fluorinated Building Block in Complex Molecule Synthesis

Construction of Fluorinated Heterocyclic Systems

The enone functionality of 1,1,1-Trifluoro-4-methylpent-3-en-2-one, combined with the electron-withdrawing nature of the adjacent trifluoromethyl group, makes it an excellent substrate for various cyclization and condensation reactions to form heterocyclic rings.

The synthesis of substituted pyrroles and furans can be achieved from this compound through reaction pathways analogous to the Paal-Knorr synthesis. wikipedia.orgscribd.com This classic method involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a pyrrole, or dehydration to yield a furan. wikipedia.orgyoutube.com While not a 1,4-dicarbonyl itself, this compound can be converted into a suitable precursor or participate in related condensation reactions.

The reaction typically proceeds by reacting the fluorinated enone with an amine. The initial Michael addition of the amine to the enone is followed by an intramolecular cyclization and subsequent dehydration, leading to the formation of the aromatic pyrrole ring. The specific reagents and conditions dictate the final structure of the substituted pyrrole. For furan synthesis, an acid-catalyzed cyclization and dehydration of a related 1,4-dicarbonyl precursor derived from the starting enone is a common route. organic-chemistry.org

Table 1: Synthesis of Pyrrole and Furan Derivatives

| Starting Material | Reagent | Resulting Heterocycle | General Method |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) or Ammonia (NH₃) | Trifluoromethyl-substituted Pyrrole | Paal-Knorr Pyrrole Synthesis Analogue organic-chemistry.org |

| This compound derived precursor | Acid Catalyst (e.g., H₂SO₄) | Trifluoromethyl-substituted Furan | Paal-Knorr Furan Synthesis scribd.com |

The 1,3-relationship between the ketone and the double bond in this compound makes it an ideal precursor for the synthesis of five-membered heterocyclic rings like pyrazoles and isoxazoles. These syntheses are typically achieved through cyclocondensation reactions. chim.it

For the formation of pyrazole (B372694) derivatives, the fluorinated enone is reacted with hydrazine (B178648) or its derivatives. The reaction proceeds via an initial conjugate addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclization and dehydration, yielding the stable pyrazole ring. nih.gov Similarly, the reaction with hydroxylamine (B1172632) leads to the formation of isoxazole scaffolds. nih.gov The regioselectivity of the cyclization is influenced by the reaction conditions and the substitution pattern of the hydrazine or hydroxylamine derivative used.

Table 2: Synthesis of Pyrazole and Isoxazole Scaffolds

| Starting Material | Reagent | Resulting Heterocycle | General Reaction Type |

|---|---|---|---|

| This compound | Hydrazine (H₂NNH₂) or Substituted Hydrazines | Trifluoromethyl-substituted Pyrazole | Cyclocondensation chim.it |

| This compound | Hydroxylamine (H₂NOH) | Trifluoromethyl-substituted Isoxazole | Cyclocondensation nih.gov |

Quinolones are an important class of heterocyclic compounds with significant applications, particularly in the development of antibacterial agents. nih.govmdpi.com The synthesis of quinolone derivatives often involves the cyclization of an N-aryl enaminone. This compound can serve as a key precursor in building the core structure of trifluoromethyl-substituted quinolones.

The synthetic strategy typically involves reacting the fluorinated enone with an appropriately substituted aniline. This reaction forms an enaminone intermediate, which can then undergo a thermally or acid-catalyzed intramolecular cyclization (e.g., a Conrad-Limpach or related reaction). Subsequent aromatization yields the final quinolone structure. The presence of the trifluoromethyl group can enhance the biological activity of the resulting quinolone derivatives. nih.gov

Precursor for Trifluoromethylated Carbocyclic Systems, such as Indanes

Beyond heterocycles, this compound is a valuable building block for constructing all-carbon ring systems (carbocycles) that incorporate a trifluoromethyl group. The trifluoromethyl group is a key pharmacophore in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.

The synthesis of trifluoromethylated indanes can be achieved through a Friedel-Crafts-type reaction. In this process, the α,β-unsaturated ketone reacts with an aromatic compound, such as benzene or its derivatives, in the presence of a strong acid catalyst. The reaction proceeds through an initial alkylation of the aromatic ring, followed by an intramolecular acylation to close the five-membered ring, forming the indanone core. Subsequent reduction of the ketone can yield the corresponding indane.

Intermediate in the Synthesis of Glucocorticoid Receptor Ligands and Mimetics

Glucocorticoids are a class of steroid hormones that bind to the glucocorticoid receptor (GR), playing a crucial role in regulating inflammation and metabolism. nih.govmdpi.com The development of non-steroidal GR ligands and mimetics is a significant area of pharmaceutical research, aiming to separate the therapeutic anti-inflammatory effects from the adverse metabolic side effects. nih.gov this compound has been identified as a key intermediate in the synthesis of potent and selective glucocorticoid receptor agonists. nih.gov

In these synthetic pathways, the fluorinated enone is used to construct complex molecular scaffolds that mimic the binding profile of natural glucocorticoids. The trifluoromethyl group often plays a critical role in achieving high binding affinity and selectivity for the glucocorticoid receptor. nih.gov The synthesis may involve multi-step sequences where the enone is elaborated into more complex structures that are ultimately cyclized to form the core of the GR ligand. researchgate.net

Contributions to Agrochemical and Advanced Materials Precursors

The unique properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, are highly desirable in the design of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.net Approximately 50% of agrochemicals contain one or more fluorine atoms. sustech.edu.cn this compound serves as a versatile starting material for the synthesis of various fluorinated active ingredients. cymitquimica.com Its reactivity allows for its incorporation into a wide range of molecular frameworks, leading to the development of new agrochemicals with improved efficacy and environmental profiles.

In the field of materials science, the incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and optical characteristics. Fluorinated polymers and liquid crystals are examples of advanced materials where these properties are exploited. This compound can be used as a monomer or as a precursor to monomers for the synthesis of specialty polymers and other advanced materials.

Computational and Theoretical Investigations of 1,1,1 Trifluoro 4 Methylpent 3 En 2 One and Its Reaction Mechanisms

Quantum Chemical Calculations (e.g., DFT) on Molecular Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and reactivity of 1,1,1-Trifluoro-4-methylpent-3-en-2-one. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the principles of such analyses can be understood by examining studies on closely related fluorinated compounds, such as 1,1,1-trifluoro-2,4-pentanedione (B1197229) (TFAA). nih.gov

DFT calculations allow for the optimization of the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. For a molecule like this compound, DFT can be used to determine the preferred conformation, considering the rotational barriers around single bonds and the planarity of the enone system. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic distribution and, consequently, the molecule's geometry and reactivity.

Frontier Molecular Orbital (FMO) theory, often employed in conjunction with DFT, provides a framework for understanding the reactivity of the molecule. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how the molecule will interact with other reagents. For an enone, the HOMO is typically associated with the carbon-carbon double bond, while the LUMO is centered on the carbonyl carbon and the β-carbon of the double bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate the electronic structure in detail. It allows for the examination of charge distribution, hyperconjugative interactions, and the nature of chemical bonds within the molecule. For this compound, NBO analysis would reveal the polarization of the C=C and C=O bonds due to the influence of the trifluoromethyl group and the methyl group.

A hypothetical NBO analysis of this compound would likely show a significant positive charge on the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack. The trifluoromethyl group would exhibit a strong negative charge on the fluorine atoms and a positive charge on the carbon atom.

To illustrate the type of data generated from such calculations, the following table presents computed properties for this compound, sourced from the PubChem database. nih.gov

| Property | Value |

| Molecular Formula | C6H7F3O |

| Molecular Weight | 152.11 g/mol |

| IUPAC Name | This compound |

| InChI Key | MADVMHHBWSVUQF-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CC(=O)C(F)(F)F)C |

Data sourced from PubChem. nih.gov

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction mechanisms. researchgate.net

For instance, in a Michael addition reaction, where a nucleophile adds to the β-carbon of the enone, computational methods can be used to model the approach of the nucleophile, the formation of the new carbon-carbon bond, and the subsequent protonation steps. The transition state for the nucleophilic attack can be located and characterized, providing information about the activation energy of the reaction. The geometry of the transition state reveals the atomic arrangement at the point of highest energy along the reaction coordinate.

Similarly, for reactions such as cycloadditions or reductions of the carbonyl group, computational studies can help to distinguish between different possible pathways. By comparing the activation energies of competing mechanisms, the most likely reaction pathway can be identified. This is particularly valuable for understanding reactions that are difficult to study experimentally due to the transient nature of intermediates and transition states.

The influence of catalysts on reaction mechanisms can also be modeled. For example, in a Lewis acid-catalyzed reaction, the coordination of the Lewis acid to the carbonyl oxygen can be modeled to understand how it activates the enone towards nucleophilic attack. The calculations can quantify the extent of activation by comparing the LUMO energy of the complexed enone to that of the free enone.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

A key application of computational chemistry in the study of this compound is the prediction of regioselectivity and stereoselectivity in its reactions. rsc.org The presence of multiple reactive sites in the molecule—the carbonyl carbon, the α-carbon, the β-carbon, and the protons on the methyl group—means that regioselectivity is a critical consideration in its chemical transformations.

Computational models can predict the preferred site of attack by a nucleophile. By calculating the relative activation energies for attack at the carbonyl carbon (1,2-addition) versus the β-carbon (1,4-addition or Michael addition), the regioselectivity of the reaction can be determined. These predictions are often based on the analysis of the electrostatic potential map of the molecule, which visually indicates the electron-rich and electron-poor regions.

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be predicted with a high degree of accuracy. rsc.org For reactions that create new stereocenters, such as the reduction of the carbonyl group or the addition of a chiral nucleophile, computational methods can be used to model the different diastereomeric transition states. The energy difference between these transition states, which can be as small as a few kilojoules per mole, determines the stereochemical outcome of the reaction.

For example, in the hydrogenation of the carbon-carbon double bond, the approach of the hydrogen molecule to the two faces of the double bond can be modeled. The relative energies of the transition states for syn- and anti-addition would determine the stereochemistry of the resulting saturated ketone.

Spectroscopic Analysis through Theoretical Modeling (e.g., Vibrational Frequencies)

Theoretical modeling is an invaluable aid in the interpretation of spectroscopic data for this compound. By calculating spectroscopic properties such as vibrational frequencies, it is possible to assign the peaks observed in experimental spectra, such as those from infrared (IR) and Raman spectroscopy. nih.govbiointerfaceresearch.com

DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies can then be compared with the experimental spectrum. While there is often a systematic deviation between the calculated and experimental frequencies, scaling factors can be applied to improve the agreement. biointerfaceresearch.com The calculated vibrational modes provide a detailed description of the atomic motions associated with each peak, allowing for a confident assignment of the experimental spectrum.

For this compound, theoretical calculations would predict characteristic vibrational frequencies for the C=O stretch, the C=C stretch, the C-F stretches, and the various C-H bending and stretching modes. The coupling of these vibrations can also be understood from the computational output.

To illustrate the kind of data obtained from such analyses, the following table presents a hypothetical comparison of experimental and calculated vibrational frequencies for key functional groups in a molecule like this compound, based on data from related compounds. nih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C=O Stretch | ~1700 | Scaled to match |

| C=C Stretch | ~1640 | Scaled to match |

| CF₃ Symmetric Stretch | ~1150 | Scaled to match |

| CF₃ Asymmetric Stretch | ~1250 | Scaled to match |

Frequencies are approximate and for illustrative purposes.

This ability to predict and assign vibrational spectra is crucial for confirming the structure of the molecule and for monitoring its reactions. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1,1,1-Trifluoro-4-methylpent-3-en-2-one, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of trifluoromethyl ketones often employs Friedel-Crafts acylation or nucleophilic substitution. For example, 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone is synthesized via Friedel-Crafts using AlCl₃ as a Lewis acid catalyst . Key considerations include:

- Catalyst selection : Anhydrous AlCl₃ or FeCl₃ for electrophilic activation.

- Solvent optimization : Dichloromethane or toluene for improved solubility.

- Temperature control : Low temperatures (0–5°C) reduce side reactions like polymerization.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Q. Example Table: Reaction Yield Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0–5 | 72 |

| FeCl₃ | Toluene | 25 | 58 |

| BF₃·Et₂O | THF | -10 | 65 |

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹⁹F NMR : Identifies trifluoromethyl groups (δ = -60 to -80 ppm). Split signals indicate electronic environment changes .

- ¹H NMR : α-protons to the carbonyl appear as doublets (δ = 2.5–3.5 ppm).

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).

- X-ray Crystallography : Resolves stereochemistry. Refinement via SHELXL validates bond lengths/angles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in understanding the electronic effects of the trifluoromethyl group?

Methodological Answer: Density Functional Theory (DFT) calculates:

- Electrostatic potential maps : Visualize electron-withdrawing effects of CF₃ groups.

- Reactivity predictions : Frontier molecular orbitals (HOMO/LUMO) identify nucleophilic/electrophilic sites.

- Transition state modeling : Simulates reaction pathways (e.g., enol tautomerization barriers) .

Example workflow: Optimize geometry (B3LYP/6-31G*), compute vibrational frequencies, and compare with experimental IR.

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

- Triangulation : Cross-validate NMR, X-ray, and mass spectrometry. For example, X-ray confirms stereochemistry if NMR coupling constants are ambiguous .

- Dynamic effects : Variable-temperature NMR resolves tautomeric equilibria (e.g., keto-enol).

- Isotopic labeling : ¹³C labeling tracks carbonyl group behavior in complex mixtures.

Q. What strategies mitigate side reactions (e.g., enol tautomerization) during synthesis?

Methodological Answer:

Q. How should crystallographic data be validated using software like SHELXL?

Methodological Answer:

- Data refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding via R-factor convergence (< 5%) .

- Twinned data : Use TWIN/BASF commands to model pseudo-merohedral twinning.

- Validation tools : PLATON checks for voids, and CCDC Mercury visualizes packing motifs.

Key Considerations for Methodological Rigor

- Reproducibility : Document solvent purity, catalyst batch, and reaction atmosphere (e.g., N₂ vs. air).

- Data transparency : Publish raw NMR/FID files and crystallographic CIFs in supplementary materials.

- Ethical compliance : Adhere to safety protocols for fluorinated compounds (e.g., PPE, fume hood use) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.